molecular formula C8H12OS B7876137 (4-Ethyl-5-methylthien-3-yl)methanol

(4-Ethyl-5-methylthien-3-yl)methanol

Cat. No.: B7876137
M. Wt: 156.25 g/mol
InChI Key: NLWHUJDXBQPFQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Ethyl-5-methylthien-3-yl)methanol is an organic compound belonging to the class of thienyl alcohols It features a thienyl ring substituted with ethyl and methyl groups, and a hydroxymethyl group attached to the third carbon of the thienyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethyl-5-methylthien-3-yl)methanol typically involves the alkylation of a thienyl precursor followed by reduction. One common method is the Friedel-Crafts alkylation of thiophene with ethyl and methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to a reduction reaction using a reducing agent like lithium aluminum hydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness, possibly involving continuous flow reactors and more efficient catalysts to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Ethyl-5-methylthien-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

    Substitution: The thienyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products

    Oxidation: (4-Ethyl-5-methylthien-3-yl)carboxylic acid.

    Reduction: (4-Ethyl-5-methylthien-3-yl)methane.

    Substitution: Various halogenated or nitrated derivatives of the thienyl ring.

Scientific Research Applications

(4-Ethyl-5-methylthien-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thienyl derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Ethyl-5-methylthien-3-yl)methanol depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary based on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (4-Ethyl-5-methylthien-3-yl)carboxylic acid: Similar structure but with a carboxyl group instead of a hydroxymethyl group.

    (4-Ethyl-5-methylthien-3-yl)methane: Similar structure but fully reduced to an alkane.

    Thienyl alcohols: Compounds with a thienyl ring and a hydroxyl group.

Uniqueness

(4-Ethyl-5-methylthien-3-yl)methanol is unique due to its specific substitution pattern on the thienyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

(4-ethyl-5-methylthiophen-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12OS/c1-3-8-6(2)10-5-7(8)4-9/h5,9H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWHUJDXBQPFQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=C1CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.